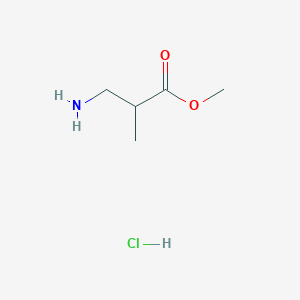
3-氨基-2-甲基丙酸甲酯盐酸盐
描述
Methyl 3-amino-2-methylpropanoate hydrochloride is a chemical compound with the CAS Number: 88512-06-5 . It has a molecular weight of 153.61 . The compound is typically stored at room temperature in an inert atmosphere . It is a solid substance .
Molecular Structure Analysis
The InChI code for Methyl 3-amino-2-methylpropanoate hydrochloride is 1S/C5H11NO2.ClH/c1-4(3-6)5(7)8-2;/h4H,3,6H2,1-2H3;1H . The InChI key is RVPWGKBKRYTOHJ-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
Methyl 3-amino-2-methylpropanoate hydrochloride is a solid substance . It is stored at room temperature in an inert atmosphere .科学研究应用
氨基酸酯的合成
3-氨基-2-甲基丙酸甲酯盐酸盐参与各种氨基酸酯的合成。Tsai 等(2003)描述了氨基酸酯异氰酸酯的合成,强调了酯在合成取代的单碱酸和异氰酸酯中的作用(Tsai、Takaoka、Powell 和 Nowick,2003)。
新型合成方法
苏伟科(2008)报道了一种使用类似化合物合成 L-α-(3,4-二甲氧基苄基)-α-脲基丙酸的新型合成方法。该方法展示了创造具有工业应用的新型化合物的潜力(苏伟科,2008)。
抗癌药物的开发
2009 年,Basu Baul 等人利用包含类似化合物的氨基乙酸官能化席夫碱基有机锡(IV)配合物,开发了抗癌药物。他们的研究表明了这些化合物在针对各种人类肿瘤细胞系的细胞毒性研究中的潜力(Basu Baul、Basu、Vos 和 Linden,2009)。
水溶液中粘度的研究
Chenlo 等(2002)探索了含有类似于 3-氨基-2-甲基丙酸甲酯盐酸盐的化合物的含水溶液的运动粘度。他们的研究有助于了解这些溶液在各种条件下的物理性质(Chenlo、Moreira、Pereira 和 Vázquez,2002)。
化学转化和合成
一些研究集中于涉及与 3-氨基-2-甲基丙酸甲酯盐酸盐相关的化合物的化学转化和合成。这些研究包括 Cheung 和 Shoolingin-Jordan(1997)的工作,他们合成了 3-氨基-3-乙烯基丙酸盐酸盐并将其转化为各种环状化合物(Cheung 和 Shoolingin-Jordan,1997),以及唐桂红(2010)探索了类似化合物的烷基化(唐桂红,2010)。
对映纯化合物的合成
田文李等(2013)开发了一种合成对映纯化合物的方法,这是药物开发的关键一步,该方法涉及与 3-氨基-2-甲基丙酸甲酯盐酸盐在结构上相关的化合物的酰胺形成(田文李、商、程和赵,2013)。
安全和危害
The compound is labeled with the GHS07 pictogram . The signal word for this compound is "Warning" . The hazard statements associated with this compound are H315, H319, and H335 . The precautionary statements are P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P313, P337+P313, P362, P403+P233, P405, and P501 .
属性
IUPAC Name |
methyl 3-amino-2-methylpropanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2.ClH/c1-4(3-6)5(7)8-2;/h4H,3,6H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVPWGKBKRYTOHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C(=O)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70516966 | |
| Record name | Methyl 3-amino-2-methylpropanoate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70516966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-amino-2-methylpropanoate hydrochloride | |
CAS RN |
88512-06-5 | |
| Record name | Propanoic acid, 3-amino-2-methyl-, methyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=88512-06-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 3-amino-2-methylpropanoate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70516966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 3-amino-2-methylpropanoate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![N-[(4-chlorophenyl)methyl]-2-methylcyclohexan-1-amine](/img/structure/B1367294.png)
![N-[(4-chlorophenyl)methyl]-4-methylcyclohexan-1-amine](/img/structure/B1367295.png)
![(3aS,5S,6S,6aR)-2-Amino-5-(hydroxymethyl)-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]oxazol-6-ol](/img/structure/B1367297.png)
